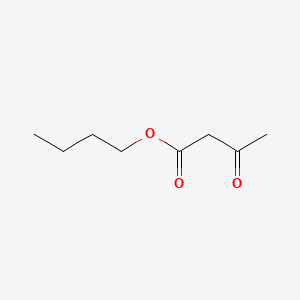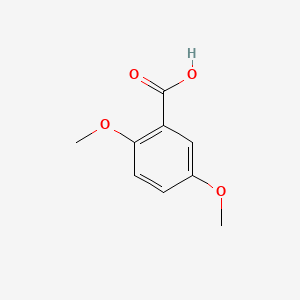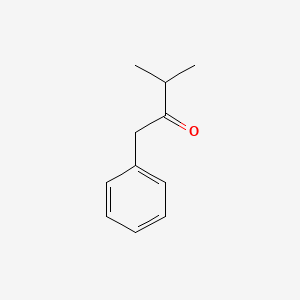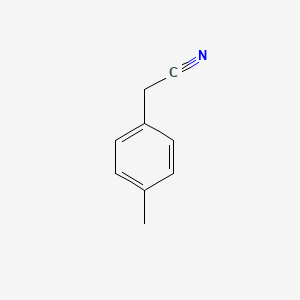
Butyl acetoacetate
Vue d'ensemble
Description
Butyl acetoacetate is a chemical compound that has garnered attention in various research studies due to its potential applications in industrial processes, particularly in the production of solvents and biofuels. The compound is related to acetoacetate, which is a key intermediate in several biochemical and chemical synthesis pathways.
Synthesis Analysis
The synthesis of butyl acetoacetate and related compounds has been explored through different methods. For instance, the disruption of the acetoacetate decarboxylase gene in Clostridium acetobutylicum has been shown to increase the butanol ratio in acetone-butanol-ethanol fermentation, which is a critical step in the production of biofuels . Additionally, the transesterification of ethyl acetate with butanol, catalyzed by Amberlite and Amberlyst, has been studied as an eco-friendly route to produce butyl acetate, a potential biofuel additive . Furthermore, the enzymatic synthesis of butyl acetate has been enhanced by ultrasound-assisted esterification, which improves both activity and operational stability of the enzyme used in the process .
Molecular Structure Analysis
While the papers provided do not directly analyze the molecular structure of butyl acetoacetate, they do discuss the structure of related compounds and their reactivity. For example, the study of chemical reactions with CO2 and its isoelectronic molecules in the presence of 1-butyl-3-methylimidazolium acetate provides insights into the role of molecular structure in reaction mechanisms .
Chemical Reactions Analysis
The chemical reactivity of butyl acetoacetate and its derivatives has been a subject of interest. The enzymatic synthesis of butyl acetate, for example, requires careful control of acetic acid and n-butanol concentrations to minimize the deleterious effects on the enzyme . The transacetoacetylation with tert-butyl acetoacetate has been shown to be a convenient method for preparing a wide variety of acetoacetic acid derivatives . Additionally, tert-butyl acetothioacetate has been used in synthesis to create various compounds, demonstrating the versatility of butyl acetoacetate derivatives in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of butyl acetoacetate and its derivatives are crucial for their application in industrial processes. The kinetic study of butyl acetate formation via heterogeneously catalyzed transesterification reveals that the reaction is slightly exothermic and that the solubility parameter affects the moles of solvent sorbed per gram of catalyst . The design and control of the butyl acetate process also highlight the importance of understanding the physical and chemical properties, such as chemical equilibrium and nonideal vapor-liquid equilibrium, for the efficient production of butyl acetate .
Applications De Recherche Scientifique
1. Coumarin Synthesis via Pechmann Condensation
Butyl acetoacetate is employed in the synthesis of coumarin derivatives through Pechmann condensation. This process utilizes butyl-3-methylimidazolium chloroaluminate ionic liquid as an alternative to traditional acid catalysts. This method significantly reduces the reaction time, even at ambient conditions, and offers a quick and efficient route to coumarins (Potdar, Mohile, & Salunkhe, 2001).
2. Synthesis of Acetoacetic Acid Derivatives
Butyl acetoacetate is a key compound in the preparation of various acetoacetic acid derivatives. The reaction of tert-butyl acetoacetate with different nucleophiles enables the production of a wide range of derivatives, crucial in various synthetic applications (Witzeman & Nottingham, 1991).
3. Acid Proliferation in Chemical Amplification
tert-Butyl acetoacetate plays a role in acid proliferation, a novel concept improving the photosensitivity of chemically amplified photoresist materials. It undergoes acid-catalyzed fragmentation, releasing sulfonic acid, which acts as an autocatalyst, leading to an increase in acid concentration (Arimitsu, Kudo, & Ichimura, 1995).
4. Interaction with Alloxan and Ascorbic Acid
Butyl acetoacetate is involved in interactions with alloxan and ascorbic acid, impacting the susceptibility to alloxan diabetes in animal models. These interactions highlight its significance in biochemical studies and potential therapeutic applications (Nath & Bhattathiry, 1955).
5. Enzymatic Synthesis of β-Keto Esters
Enzymatic reactions involving ethyl and tert-butyl acetoacetate demonstrate their utility in synthesizing β-keto esters. This method, using a combination of enzymes, offers an efficient and mild approach for preparing acetoacetates, highlighting the versatility of butyl acetoacetate in biocatalysis (Wiśniewska et al., 2015).
6. Catalysis in Organic Synthesis
Butyl acetoacetate is used in the catalysis of organic synthesis reactions, such as the production of fructone via acetalization reactions. Its role in these processes underscores its importance in organic chemistry and industrial applications (Liu, Wang, Liu, & Tao, 2014).
7. Cellulose Modification
In the field of polymer chemistry, butyl acetoacetate is used for modifying cellulose, leading to the creation of cellulose acetoacetates. These derivatives are important for developing new materials with specific properties (Edgar et al., 1995).
8. Microbial Production Alteration
Butyl acetoacetate derivatives, such as acetoacetate decarboxylase, play a role in the metabolic pathways of microorganisms like Clostridium acetobutylicum. Altering these pathways can impact the production of solvents and acids, which is significant for biotechnological applications (Lehmann et al., 2012).
9. Thermophilic Fermentation
In biofuel production, butyl acetoacetate derivatives are involved in the thermophilic fermentation processes, producing chemicals like acetoin and 2,3-butanediol at elevated temperatures. This process is important for developing efficient and contamination-resistant biofuel production methods (Xiao et al., 2012).
Mécanisme D'action
Target of Action
Butyl acetoacetate, also known as Butyl 3-oxobutanoate, primarily targets a variety of hydroxyl-bearing polymers . It is used in the synthesis of acetoacetyl-functional resins . The acetoacetyl functionality gives polymers the ability to undergo a variety of cross-linking reactions while adding desirable resin and finished coating properties .
Mode of Action
Butyl acetoacetate interacts with its targets through a process known as transesterification . This process involves the reaction of butyl acetoacetate with alcohols to form esters and water . The reaction is selective for β-keto esters and most likely proceeds via an enol intermediate . Alternatively, the formation of an acylketene intermediate may also occur .
Biochemical Pathways
Butyl acetoacetate is involved in the synthesis of complex molecules such as paclitaxel, prunustatin A, (±)-9-acetoxyfukinanolide, and (±)-velloziolone . It is also involved in the metabolism of acids, alcohols, and esters . In a study, it was found that a modified Clostridium CoA-dependent butanol production pathway was used to synthesize butanol which was then condensed with acetyl-CoA through an alcohol acetyltransferase .
Pharmacokinetics
It is known that the compound is more reactive than the more commonly used methyl or ethyl analogs . This suggests that it may have different absorption, distribution, metabolism, and excretion (ADME) properties compared to these other compounds.
Result of Action
The result of Butyl acetoacetate’s action is the production of acetoacetylated resins from a variety of hydroxyl-bearing polymers . These resins have the ability to undergo a variety of cross-linking reactions while adding desirable resin and finished coating properties . In addition, the compound has been used to produce butyl acetate from glucose in a metabolically engineered strain of Escherichia coli .
Action Environment
The action of Butyl acetoacetate can be influenced by environmental factors. For instance, moisture and acidity are key indicators driving the succession of microbial communities in fermented grains, which can affect the metabolism of acids, alcohols, and esters . Additionally, the reaction of Butyl acetoacetate with alcohols to form esters and water is a process that can be influenced by temperature and the presence of a catalyst .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
butyl 3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-4-5-11-8(10)6-7(2)9/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIYHFWZISXFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060453 | |
| Record name | Butanoic acid, 3-oxo-, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid; fruity taste; sweet, brandy-like odour of fermented fruit | |
| Record name | Butanoic acid, 3-oxo-, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl acetoacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040447 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Butyl acetoacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/157/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
100.00 to 103.00 °C. @ 16.00 mm Hg | |
| Record name | Butyl acetoacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040447 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in alcohol and oil | |
| Record name | Butyl acetoacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/157/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.976 | |
| Record name | Butyl acetoacetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/157/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
591-60-6 | |
| Record name | Butyl acetoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl acetoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl acetoacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97211 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 3-oxo-, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 3-oxo-, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl acetoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL ACETOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W08J7H74O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Butyl acetoacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040447 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-35.6 °C | |
| Record name | Butyl acetoacetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040447 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of butyl acetoacetate?
A1: Butyl acetoacetate has the molecular formula C8H14O3 and a molecular weight of 158.20 g/mol.
Q2: What spectroscopic data is available for butyl acetoacetate?
A2: Several spectroscopic techniques have been used to characterize butyl acetoacetate, including:
- NMR Spectroscopy: 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon environments within the molecule. These techniques have been used to determine the structure of butyl acetoacetate and its derivatives. []
- IR Spectroscopy: IR spectroscopy identifies functional groups present in the molecule. For butyl acetoacetate, characteristic peaks for the ester and ketone functionalities would be observed. [, , ]
- Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of butyl acetoacetate, aiding in its identification. [, ]
Q3: What is butyl acetoacetate commonly used for in organic synthesis?
A3: Butyl acetoacetate is a versatile reagent in organic synthesis, primarily used as:
- A β-ketoester: This functionality makes it a valuable substrate in various reactions, including condensations, alkylations, and cyclizations. [, , , ]
- A building block for heterocycles: Butyl acetoacetate can be used to synthesize various heterocyclic compounds, such as dihydropyrimidines, pyrroles, and furans. [, , , ]
Q4: How is butyl acetoacetate used in the synthesis of dihydropyrimidines?
A4: Butyl acetoacetate participates in the Biginelli reaction, a multicomponent condensation involving an aldehyde, a urea or thiourea, and a β-ketoester. This reaction provides a convenient route to dihydropyrimidines, which are important heterocyclic compounds with diverse biological activities. [, ]
Q5: Can butyl acetoacetate be used to synthesize polymers?
A5: Yes, butyl acetoacetate can serve as a precursor for polymers. For instance, it can be used to introduce acetoacetoxy functionality into polymers via transesterification reactions. This functionality can then undergo crosslinking reactions, leading to the formation of polymer networks. [, ]
Q6: Are there any examples of butyl acetoacetate used in the synthesis of biologically active compounds?
A6: Yes, butyl acetoacetate has been used as a building block in the synthesis of various biologically active compounds. For example, it was used in the synthesis of fluvastatin, a drug used to lower cholesterol levels. [] It has also been employed in the synthesis of potential calcium channel blockers like Nicardipine hydrochloride and Pranidipine hydrochloride. []
Q7: Can butyl acetoacetate be used in enantioselective reactions?
A7: Yes, butyl acetoacetate can be enantioselectively reduced to tert-butyl (S)-3-hydroxybutanoate by specific microorganisms, demonstrating its potential for asymmetric synthesis. [, ]
Q8: Are there any concerns regarding the stability of butyl acetoacetate under acidic conditions?
A9: While butyl acetoacetate is generally stable, some derivatives, particularly those with specific functionalities introduced via ancillary ligands, might exhibit limited stability under acidic conditions. This factor should be considered during synthesis and application, especially in materials science. []
Q9: Have any computational chemistry studies been conducted on butyl acetoacetate or its derivatives?
A10: Yes, computational methods like DFT calculations have been employed to gain insights into the photophysical properties of butyl acetoacetate-derived iridium(III) complexes. These studies help understand the electronic structure and optical behavior of these complexes, which are relevant in fields like organic light-emitting diodes (OLEDs). []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














